3-Benzylpentan-2-one
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Overview
Description
3-Benzylpentan-2-one is an organic compound with the molecular formula C12H16O It is a ketone characterized by a benzyl group attached to the third carbon of a pentan-2-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylpentan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with pentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzylpentanoic acid.
Reduction: 3-Benzylpentan-2-ol.
Substitution: 3-Halobenzylpentan-2-one.
Scientific Research Applications
3-Benzylpentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 3-Benzylpentan-2-one exerts its effects involves interactions with various molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Benzylacetone: Similar structure but with a shorter carbon chain.
Phenylacetone: Contains a phenyl group instead of a benzyl group.
Benzylpropanone: Similar structure but with a different position of the ketone group.
Properties
CAS No. |
61780-85-6 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-benzylpentan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
InChI Key |
ZOEPLCFBQKQFDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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